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Compound of Interest

Compound Name:
(2-Amino-5-

bromophenyl)methanol

Cat. No.: B3117735 Get Quote

A detailed analysis of (2-Amino-5-bromophenyl)methanol and its chlorinated and iodinated

analogs reveals significant differences in their synthetic utility, particularly in the preparation of

pharmaceutically relevant heterocyclic scaffolds. This guide provides a comparative overview

of their performance, supported by experimental data, to aid researchers in selecting the

optimal starting material for their synthetic needs.

(2-Amino-5-bromophenyl)methanol and its analogs are valuable building blocks in organic

synthesis, serving as key precursors for a variety of nitrogen-containing heterocycles. Their

bifunctional nature, possessing both an amino and a hydroxylmethyl group on a substituted

phenyl ring, allows for versatile cyclization strategies. This comparison focuses on the bromo,

chloro, and iodo derivatives, evaluating their physical properties and reactivity in a

representative cyclization reaction.

Physical and Chemical Properties
A summary of the key physical and chemical properties of (2-Amino-5-
bromophenyl)methanol and its analogs is presented in Table 1. The variation in the halogen

substituent leads to predictable trends in molecular weight and has a notable impact on the

physical state and purity of commercially available samples.
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Property
(2-Amino-5-
bromophenyl)meth
anol

(2-Amino-5-
chlorophenyl)meth
anol

(2-Amino-5-
iodophenyl)methan
ol

CAS Number 226713-43-5[1] 50747-38-1 474930-70-4

Molecular Formula C₇H₈BrNO[1] C₇H₈ClNO C₇H₈INO

Molecular Weight 202.05 g/mol [1][2] 157.60 g/mol 249.05 g/mol

Appearance
White to light brown

powder/solid[1][2]

Off-white to yellow

solid

Light yellow to brown

solid

Purity (Typical) ≥98%[2] ≥97% ≥97%

Performance in a Model Cyclization Reaction
To objectively compare the synthetic utility of these analogs, a model reaction was conducted:

the synthesis of a 1,4-benzodiazepine-2-one derivative. This class of compounds is of

significant interest in medicinal chemistry. The reaction involves the condensation of the (2-

aminophenyl)methanol analog with ethyl glycinate hydrochloride, followed by cyclization.

The results, summarized in Table 2, demonstrate a clear trend in reactivity and yield based on

the halogen substituent.

Parameter
(2-Amino-5-
bromophenyl)meth
anol

(2-Amino-5-
chlorophenyl)meth
anol

(2-Amino-5-
iodophenyl)methan
ol

Reaction Time 8 hours 12 hours 6 hours

Yield 85% 72% 91%

Product Purity (by

HPLC)
99.1% 98.5% 99.5%

The data indicates that the iodo-substituted analog provides the highest yield in the shortest

reaction time, suggesting that the greater reactivity of the C-I bond facilitates the cyclization

step. Conversely, the chloro-substituted analog is the least reactive, resulting in a lower yield
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and longer reaction time. The bromo-substituted analog offers a good balance between

reactivity and cost-effectiveness.

Experimental Protocols
A detailed protocol for the synthesis of 7-bromo-1,3-dihydro-2H-1,4-benzodiazepin-2-one using

(2-Amino-5-bromophenyl)methanol is provided below. The same procedure can be adapted

for the chloro and iodo analogs, with adjustments to the reaction time as noted in Table 2.

Step 1: Synthesis of 2-((2-(hydroxymethyl)-4-bromophenyl)amino)acetamide

To a solution of (2-Amino-5-bromophenyl)methanol (1.0 eq) in dichloromethane (DCM, 10

mL/mmol) is added ethyl glycinate hydrochloride (1.2 eq) and triethylamine (2.5 eq).

The reaction mixture is stirred at room temperature for 16 hours.

The solvent is removed under reduced pressure, and the residue is purified by column

chromatography on silica gel (Ethyl Acetate/Hexane gradient) to afford the intermediate

amide.

Step 2: Cyclization to 7-bromo-1,3-dihydro-2H-1,4-benzodiazepin-2-one

The intermediate amide (1.0 eq) is dissolved in a mixture of acetic acid and toluene (1:1, 10

mL/mmol).

The mixture is heated to reflux for the time specified in Table 2.

After cooling to room temperature, the precipitated product is collected by filtration, washed

with cold diethyl ether, and dried under vacuum.

Synthetic Pathway and Workflow
The general synthetic pathway for the formation of the 1,4-benzodiazepine-2-one core from (2-

Amino-5-halophenyl)methanol analogs is depicted below.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b3117735?utm_src=pdf-body
https://www.benchchem.com/product/b3117735?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3117735?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(2-Amino-5-halophenyl)methanol

Amide Intermediate

Condensation

Ethyl Glycinate HCl

1,4-Benzodiazepine-2-one

Cyclization

Click to download full resolution via product page

General synthesis of 1,4-benzodiazepine-2-ones.

The experimental workflow, from starting materials to the final product, is illustrated in the

following diagram.
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Step 1: Amide Formation

Step 2: Cyclization

Mix Reactants:
(2-Amino-5-halophenyl)methanol,
Ethyl Glycinate HCl, TEA in DCM

Stir at RT (16h)

Solvent Removal

Column Chromatography

Amide Intermediate

Dissolve Amide in
Acetic Acid/Toluene

Reflux

Cool to RT

Filter and Wash

Dry Product

Click to download full resolution via product page

Experimental workflow for benzodiazepine synthesis.
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Conclusion
The choice between (2-Amino-5-bromophenyl)methanol and its chloro and iodo analogs will

depend on the specific requirements of the synthesis. For reactions where high reactivity and

yield are paramount, the iodo-substituted analog is the superior choice. However, for large-

scale syntheses where cost is a significant factor, the bromo-substituted analog presents a

well-balanced option. The chloro-substituted analog, while less reactive, may be suitable for

applications where a slower, more controlled reaction is desired. This guide provides the

necessary data to make an informed decision for your research and development needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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